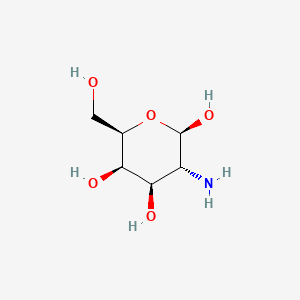

beta-D-galactosamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033853 | |

| Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14196-86-2 | |

| Record name | beta-D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YZM765ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Architecture of β-D-Galactosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of beta-D-galactosamine (β-D-GalN), an essential amino sugar implicated in numerous biological processes, including the synthesis of glycoproteins and glycolipids. Understanding its precise molecular configuration is critical for research in glycobiology, pharmacology, and drug development.

Core Chemical Structure

This compound is a monosaccharide derivative of galactose. Its systematic IUPAC name is (2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1]. The structure is characterized by a six-membered pyranose ring, which is the most stable cyclic form for hexoses.

Key structural features include:

-

Pyranose Ring: The molecule adopts a stable chair conformation, specifically the Sachse trans configuration (4C1), which minimizes steric hindrance between substituents[2].

-

Amino Group: The defining feature is an amino group (-NH2) at the C2 position, replacing the hydroxyl group of galactose. This classifies it as a hexosamine[1].

-

Stereochemistry:

-

The "D" designation indicates the configuration at the C5 chiral center is analogous to D-glyceraldehyde.

-

The "beta (β)" anomer specifies that the hydroxyl group at the anomeric carbon (C1) is in the equatorial position, oriented cis to the -CH2OH group at C5.

-

The stereochemistry at C4 is epimeric to glucose, meaning the hydroxyl group at this position has an axial orientation in the common chair conformation.

-

The molecular formula is C6H13NO5, and its computed molecular weight is 179.17 g/mol [1].

Quantitative Structural Data

The precise bond lengths and angles of β-D-galactosamine have been determined through X-ray crystallography of its hydrochloride salt. The galactosamine ring exhibits the expected chair conformation. The following tables summarize the interatomic distances and angles as reported in the crystallographic study by Takai et al. (1972)[2].

Table 1: Interatomic Distances (Bond Lengths) in Ångströms (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| C(1)-C(2) | 1.528 | C(1)-O(1) | 1.402 |

| C(2)-C(3) | 1.530 | C(2)-N | 1.503 |

| C(3)-C(4) | 1.522 | C(3)-O(3) | 1.428 |

| C(4)-C(5) | 1.529 | C(4)-O(4) | 1.429 |

| C(5)-C(6) | 1.516 | C(6)-O(6) | 1.426 |

| C(1)-O(5) | 1.432 | ||

| C(5)-O(5) | 1.442 |

Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-2376.[2]

Table 2: Bond Angles in Degrees (°)

| Angle | Value (°) | Angle | Value (°) |

| O(5)-C(1)-C(2) | 110.1 | C(4)-C(5)-C(6) | 113.1 |

| C(1)-C(2)-C(3) | 110.1 | C(4)-C(5)-O(5) | 109.1 |

| C(2)-C(3)-C(4) | 111.3 | C(1)-O(5)-C(5) | 112.0 |

| C(3)-C(4)-C(5) | 110.0 | O(1)-C(1)-C(2) | 108.0 |

| N-C(2)-C(1) | 110.1 | O(3)-C(3)-C(4) | 109.3 |

| N-C(2)-C(3) | 110.1 | O(4)-C(4)-C(3) | 110.1 |

| O(1)-C(1)-O(5) | 111.4 | O(6)-C(6)-C(5) | 111.9 |

Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-2376.[2]

Experimental Protocol for Structure Determination

The definitive structure of β-D-galactosamine was elucidated using single-crystal X-ray diffraction. The following methodology is based on the protocol described by Takai et al. for the analysis of β-D-galactosamine hydrochloride[2].

1. Crystallization:

-

Crystals of β-D-galactosamine hydrochloride were grown as colorless needles.

-

A suitable single crystal (e.g., with dimensions of 0.07 x 0.23 x 0.11 mm) was selected for the experiment.

2. Data Collection:

-

Preliminary Investigation: Oscillation and Weissenberg photographs were initially used to determine the crystal system and space group. The crystals were identified as orthorhombic, with the space group P212121.

-

Diffraction Data Acquisition: Three-dimensional intensity data were collected on an automatic four-circle diffractometer.

-

X-ray Source: Ni-filtered Copper K-alpha (Cu Kα) radiation was utilized.

-

Scanning Mode: An ω-2θ scanning mode was employed to measure the intensities of the reflections.

3. Structure Solution and Refinement:

-

Structure Solution: The positions of the atoms were determined from the collected diffraction data, likely using direct methods or Patterson synthesis techniques, which were standard at the time.

-

Refinement: The atomic coordinates and thermal parameters were refined using least-squares methods. The refinement process continued until the R-index, a measure of the agreement between the calculated and observed structure factors, reached a final value of 0.045.

-

Scattering Factors: Atomic scattering factors for chloride ion, and neutral carbon, nitrogen, and oxygen atoms were taken from the International Tables for X-ray Crystallography.

This protocol provides the high-resolution data necessary to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles as detailed in the tables above.

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of β-D-galactosamine, indicating the pyranose ring and the stereochemical configuration of its substituents.

References

An In-depth Technical Guide to the Chemical and Physical Properties of beta-D-Galactosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-D-Galactosamine is an amino sugar, a derivative of the monosaccharide galactose. It plays a significant role in various biological processes and is a fundamental component of several important macromolecules, including glycoproteins and glycosaminoglycans. In the realm of biomedical research, this compound is widely utilized as a specific hepatotoxic agent to induce experimental liver injury in animal models, providing a valuable tool for studying liver disease pathogenesis and for the development of novel hepatoprotective therapies. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway and toxicological signaling cascade.

Chemical and Physical Properties

The chemical and physical properties of this compound and its common salt form, D-galactosamine hydrochloride, are summarized in the tables below. These data have been compiled from various reputable chemical databases and scientific publications.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | [1] |

| Molecular Formula | C₆H₁₃NO₅ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| CAS Number | 14196-86-2 | [1] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Polar Surface Area | 116.17 Ų | [3] |

| logP | -2.7 | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Solid | |

| Melting Point | 185 °C (decomposes) | |

| Water Solubility | High | [3] |

| Optical Rotation [α]D | Shows mutarotation. The specific rotation of the pure beta anomer is not readily available, as it rapidly equilibrates in solution with the alpha anomer. The equilibrium mixture has a specific rotation of +93° (water). |

Table 3: Properties of D-Galactosamine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO₅ | |

| Molecular Weight | 215.63 g/mol | |

| CAS Number | 1772-03-8 | |

| Melting Point | 172-180 °C | |

| Solubility in Water | 50 mg/mL | |

| Appearance | White to off-white powder |

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical and physical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For this compound, decomposition is often observed at the melting point.

-

Measurement of Optical Rotation

Objective: To measure the specific rotation of a solution of this compound, which is a measure of its optical activity.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent, typically water.

-

Apparatus: A polarimeter is used for this measurement. The instrument is calibrated using a blank (the solvent).

-

Procedure:

-

The polarimeter tube (of a known length, e.g., 1 decimeter) is filled with the prepared solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter.

-

A monochromatic light source (typically a sodium D-line at 589 nm) is passed through the solution.

-

The analyzer is rotated until the light intensity is at a minimum (or maximum, depending on the instrument), and the observed angle of rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length in decimeters and c is the concentration in g/mL.

-

Due to mutarotation, the optical rotation will change over time until an equilibrium value is reached.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of a this compound sample and to quantify its concentration.

Methodology:

-

Sample and Standard Preparation:

-

A stock solution of a this compound reference standard is prepared in the mobile phase.

-

A series of calibration standards are prepared by diluting the stock solution.

-

The sample to be analyzed is dissolved in the mobile phase to a known concentration.

-

-

Chromatographic Conditions (Example):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like amino sugars.

-

Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate) is commonly used.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is appropriate as this compound lacks a strong UV chromophore. Pre-column derivatization with a UV-active agent can also be employed for UV detection.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

Procedure:

-

The HPLC system is equilibrated with the initial mobile phase conditions.

-

The calibration standards are injected to generate a calibration curve (peak area vs. concentration).

-

The sample is then injected, and the peak area of this compound is recorded.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

The sample solution is placed in an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed and compared with known spectra or predicted values to confirm the structure of this compound. The presence of both α and β anomers in solution will be evident in the NMR spectra.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is metabolized in the liver primarily through the Leloir pathway, which is the main pathway for galactose metabolism.[2][4] The introduction of the amino group in galactosamine leads to the formation of UDP-galactosamine instead of UDP-galactose.[2][4]

Caption: Metabolic fate of this compound via the Leloir pathway in hepatocytes.

D-Galactosamine-Induced Hepatotoxicity Signaling

The co-administration of D-galactosamine and lipopolysaccharide (LPS) is a widely used experimental model to induce acute liver failure. D-galactosamine sensitizes the liver to the effects of LPS, which triggers a signaling cascade leading to hepatocyte apoptosis.[5][6][7]

Caption: Simplified signaling cascade of D-galactosamine/LPS-induced hepatocyte apoptosis.

Conclusion

This compound is a molecule of significant interest in biochemical and pharmaceutical research. A thorough understanding of its chemical and physical properties is crucial for its application, particularly in the context of drug development and the study of liver diseases. The experimental protocols provided in this guide offer a framework for the accurate characterization of this compound. Furthermore, the visualization of its metabolic and toxicological pathways provides a deeper insight into its biological activities, which is essential for researchers and scientists working in this field.

References

- 1. This compound | C6H13NO5 | CID 449462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Galactosamine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]

Unveiling β-D-Galactosamine: A Core Component in Glycobiology

For Immediate Release:

Shanghai, China – December 17, 2025 – This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth information on the chemical properties and biological significance of beta-D-galactosamine. This amino sugar is a fundamental building block in various biological structures and signaling pathways, making it a molecule of high interest in biomedical research.

Core Chemical Identifiers

This compound, a hexosamine derived from galactose, is distinguished by the following key identifiers:

| Property | Value | Source |

| CAS Number | 14196-86-2 | [1] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| Molecular Formula | C6H13NO5 | [1] |

Biological Significance and Applications

This compound is a naturally occurring amino sugar and a constituent of several important biomolecules, including glycoproteins and glycolipids. In experimental research, its derivative, D-galactosamine, is widely utilized as a model hepatotoxicant to induce liver injury in animal models, providing a valuable tool for studying the mechanisms of liver disease and testing potential therapeutic agents.[3][4] The hydrochloride salt of D-galactosamine is also commercially available for research purposes.

While this compound itself is a core structural component, its N-acetylated form, N-acetyl-beta-D-galactosamine, plays a crucial role in cellular recognition and signaling processes.

Experimental Protocols

To facilitate further research, this section will be updated with detailed experimental methodologies and relevant signaling pathways involving this compound.

Signaling Pathways and Logical Relationships

Visual representations of key pathways and experimental workflows will be provided to enhance understanding of the molecule's functional roles.

This document is intended for informational purposes for a scientific audience. For specific experimental applications, please refer to peer-reviewed literature.

References

An In-depth Technical Guide to beta-D-galactosamine and N-acetyl-beta-D-galactosamine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of beta-D-galactosamine and its N-acetylated derivative, N-acetyl-beta-D-galactosamine (GalNAc). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct biochemical properties, physiological roles, and implications in cellular signaling and disease. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of these two critical monosaccharides.

Introduction

This compound and N-acetyl-beta-D-galactosamine are structurally related amino sugars that play vastly different roles in biological systems. While the addition of a single acetyl group distinguishes N-acetyl-beta-D-galactosamine, this seemingly minor modification dramatically alters its biochemical behavior and function. This compound is widely recognized as a hepatotoxic agent, utilized in research to induce liver injury that mimics viral hepatitis. In stark contrast, N-acetyl-beta-D-galactosamine is an essential monosaccharide, serving as a crucial component of glycoproteins and glycolipids, and playing a pivotal role in fundamental cellular processes such as protein glycosylation and cell signaling. This guide will delve into the core differences between these two molecules, providing the technical details necessary for their study and potential therapeutic application.

Biochemical and Physical Properties

The fundamental difference between this compound and N-acetyl-beta-D-galactosamine lies in the presence of an acetyl group on the amine at the C-2 position. This modification significantly impacts their polarity, reactivity, and interaction with biological molecules.

| Property | This compound | N-acetyl-beta-D-galactosamine |

| Molecular Formula | C6H13NO5[1] | C8H15NO6[2][3] |

| Molar Mass | 179.17 g/mol [1] | 221.21 g/mol [2][3] |

| Structure | Galactose with an amino group at C-2 | Galactose with an N-acetylamino group at C-2 |

| Primary Role | Hepatotoxin[4] | Building block for glycans, signaling molecule[2][3] |

Comparative Biological Functions and Receptor Interactions

The presence or absence of the N-acetyl group dictates the biological function and receptor specificity of these monosaccharides. N-acetyl-beta-D-galactosamine is a key ligand for the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on the surface of hepatocytes. This interaction is critical for the clearance of desialylated glycoproteins from the circulation and has been leveraged for targeted drug delivery to the liver.[5][6][7] In contrast, while this compound can interact with the ASGPR, its affinity is significantly lower than that of its N-acetylated counterpart.[5]

Asialoglycoprotein Receptor (ASGPR) Binding Affinity

The affinity of N-acetyl-beta-D-galactosamine for the ASGPR is notably high and serves as a cornerstone for liver-targeted therapies.[2] While direct Kd values for this compound are not as readily available in the literature, competitive binding assays consistently demonstrate its weaker interaction compared to GalNAc. It is reported that N-acetyl-D-galactosamine exhibits a 10 to 60-fold higher affinity for the ASGPR than galactose.[8][9]

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| Poly(N-acetylgalactosamine) | Human Macrophage Galactose Lectin (MGL) | 1.11 μM | |

| Poly(N-acetylgalactosamine) (DP: 12-100) | Human Macrophage Galactose Lectin (MGL) | 0.17 - 0.52 μM | |

| Poly(N-acetylgalactosamine) (DP: 12-100) | Asialoglycoprotein Receptor (ASGPR) | 0.37 - 6.65 μM |

Signaling Pathways

The signaling pathways initiated by this compound and N-acetyl-beta-D-galactosamine are distinct and reflect their opposing biological roles.

This compound-Induced Hepatotoxicity

This compound, often administered with lipopolysaccharide (LPS) in experimental models, induces a potent inflammatory response in the liver, leading to hepatocellular apoptosis and necrosis. This process is primarily mediated by the activation of the NF-κB and MAPK signaling pathways. The depletion of UDP-glucose and UDP-galactose by D-galactosamine sensitizes hepatocytes to the inflammatory effects of LPS, leading to the production of pro-inflammatory cytokines such as TNF-α and the activation of death receptor pathways involving Fas/FasL and caspase-3.

Caption: D-Galactosamine-induced hepatotoxicity signaling cascade.

N-acetyl-beta-D-galactosamine and O-GalNAc Glycosylation

N-acetyl-beta-D-galactosamine is the initiating monosaccharide in mucin-type O-glycosylation (O-GalNAcylation), a critical post-translational modification that regulates the function, stability, and localization of a vast number of proteins. This process is initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that transfer GalNAc from UDP-GalNAc to serine or threonine residues of target proteins. The initial GalNAc residue, known as the Tn antigen, can be further elongated by the addition of other sugars to form various core structures, leading to complex O-glycans. O-GalNAcylation plays a significant role in cell-cell adhesion, immune responses, and cancer progression.

Caption: Initiation and core structure synthesis in O-GalNAc glycosylation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and N-acetyl-beta-D-galactosamine.

Asialoglycoprotein Receptor (ASGPR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a ligand for the ASGPR.

Materials:

-

Isolated hepatocytes or purified ASGPR

-

Radiolabeled ligand (e.g., 125I-asialoorosomucoid)

-

Unlabeled competitor ligands (this compound, N-acetyl-beta-D-galactosamine)

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 2 mM CaCl2, 1% BSA, pH 7.4)

-

Washing buffer (ice-cold binding buffer)

-

Scintillation fluid and counter

Procedure:

-

Cell/Receptor Preparation: Seed isolated hepatocytes in 24-well plates and allow them to adhere. If using purified ASGPR, coat the wells of a 96-well plate with the receptor.

-

Competition Setup: Prepare a series of dilutions of the unlabeled competitor ligands (this compound and N-acetyl-beta-D-galactosamine).

-

Binding Reaction: To each well, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor. Incubate at 4°C for 2 hours with gentle agitation.

-

Washing: Aspirate the binding solution and wash the cells/wells three times with ice-cold washing buffer to remove unbound ligand.

-

Quantification: Lyse the cells or solubilize the receptor-ligand complex and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each competitor.

Cellular Uptake Assay for Monosaccharides

This protocol outlines a method to measure the cellular uptake of radiolabeled monosaccharides.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Radiolabeled monosaccharides (e.g., 3H-beta-D-galactosamine, 14C-N-acetyl-beta-D-galactosamine)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Stop solution (ice-cold uptake buffer with a high concentration of unlabeled monosaccharide)

-

Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate for 15 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled monosaccharide to the uptake buffer and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold stop solution.

-

Cell Lysis and Quantification: Lyse the cells with lysis buffer and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Determine the rate of uptake for each monosaccharide by plotting the intracellular radioactivity against time.

Determination of IC50 for Glycosyltransferase Inhibitors

This protocol describes a method to determine the inhibitory concentration (IC50) of a compound against a specific glycosyltransferase, such as a ppGalNAc-T.

Materials:

-

Purified glycosyltransferase (e.g., ppGalNAc-T)

-

Acceptor substrate (peptide or protein)

-

Donor substrate (UDP-14C-GalNAc)

-

Inhibitor compound (e.g., a this compound analog)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and varying concentrations of the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the protein/peptide acceptor substrate.

-

Separation of Product: Filter the reaction mixture through glass fiber filters to capture the precipitated acceptor with the incorporated radiolabeled GalNAc. Wash the filters with TCA to remove unincorporated UDP-14C-GalNAc.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Plot the enzyme activity (as a percentage of the uninhibited control) against the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates a generic workflow for comparing the biological effects of this compound and N-acetyl-beta-D-galactosamine.

Caption: A generic experimental workflow for comparative analysis.

Conclusion

The distinction between this compound and N-acetyl-beta-D-galactosamine provides a compelling example of how a subtle molecular modification can lead to profoundly different biological outcomes. While this compound serves as a valuable tool for inducing liver injury in research, its N-acetylated form, GalNAc, is a fundamental component of cellular architecture and communication. The high-affinity interaction of GalNAc with the asialoglycoprotein receptor has opened up new avenues for the development of liver-targeted therapeutics. A thorough understanding of their respective biochemical properties, receptor interactions, and signaling pathways, as detailed in this guide, is paramount for researchers and drug development professionals seeking to harness the potential of these molecules in their scientific endeavors. The provided experimental protocols and workflows offer a practical framework for the continued investigation and application of these fascinating amino sugars.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-b-D-galactosamine (HMDB0000853) [hmdb.ca]

- 2. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Specific and Differential Binding of N-Acetylgalactosamine Glycopolymers to the Human Macrophage Galactose Lectin and Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Natural Sources of Beta-D-Galactosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-galactosamine, an amino sugar derivative of galactose, is a monosaccharide of significant interest in biomedical research due to its presence in various bioactive glycoconjugates. While its D-isomer, D-galactosamine, is widely known for its hepatotoxic effects in animal models, the natural occurrences of this compound are less broadly documented. This technical guide provides an in-depth overview of the known natural sources of this compound, focusing on microbial and fungal origins. The document details quantitative data, experimental protocols for isolation and analysis, and relevant signaling pathways, aiming to serve as a comprehensive resource for researchers in glycobiology and drug development.

Natural Occurrence of this compound

This compound has been identified as a constituent of complex carbohydrates in a range of organisms, primarily within the microbial and fungal kingdoms.

Bacterial Exopolysaccharides

Exopolysaccharides (EPS) are high-molecular-weight polymers produced by various bacteria that are secreted into the environment. These polymers play crucial roles in biofilm formation, adhesion, and protection of the bacterial cells. Certain bacterial EPS have been found to contain this compound as a key monosaccharide component.

A notable example is a mutant strain of the marine bacterium Vibrio vulnificus . While the exopolysaccharide of the wild-type strain is composed of D-glucosamine, D-galactose, D-glucose, and D-xylose, a mutant strain was found to produce an EPS that additionally contains D-galactosamine.[1] This mutant strain exhibited a reduced capacity for biofilm formation, suggesting a role for galactosamine in modulating this process.[1]

Fungal Galactosaminogalactan

The fungus Aspergillus fumigatus , a common opportunistic human pathogen, produces an exopolysaccharide known as galactosaminogalactan (GAG). This polymer is a linear heteroglycan composed of α-1,4-linked galactose and N-acetylgalactosamine (GalNAc) residues. The GalNAc units within the GAG can be de-N-acetylated to yield galactosamine residues, rendering the polymer cationic and biologically active. GAG is a crucial virulence factor for A. fumigatus, mediating adherence to host tissues and modulating the host immune response.

Quantitative Data on this compound Content

The concentration of this compound in natural sources can vary significantly depending on the organism and the specific glycoconjugate.

Table 1: Monosaccharide Composition of Vibrio vulnificus Exopolysaccharides [1]

| Monosaccharide | Wild-Type Strain | Mutant Strain |

| D-Glucosamine | ✓ | ✓ |

| D-Galactose | ✓ | ✓ |

| D-Glucose | ✓ | ✓ |

| D-Xylose | ✓ | ✓ |

| D-Galactosamine | - | ✓ |

Note: The specific percentage of D-galactosamine in the mutant strain's EPS was not quantified in the cited study, but its presence was confirmed.

Experimental Protocols

The isolation and analysis of this compound from its natural sources involve a multi-step process encompassing extraction of the polysaccharide, hydrolysis to release the monosaccharides, and subsequent chromatographic analysis.

Extraction of Fungal Galactosaminogalactan (GAG) from Aspergillus fumigatus

Galactosaminogalactan can be extracted from either the liquid culture medium or directly from the fungal cell wall.

-

From Liquid Culture: GAG is typically precipitated from the culture supernatant using ethanol.

-

From Cell Wall: An alkaline treatment of the fungal mycelium is employed to extract the cell wall-associated GAG.

General Protocol for Extraction of Bacterial Exopolysaccharide (EPS)

A common method for the isolation of bacterial EPS from culture broth is ethanol precipitation.

-

Cell Removal: Centrifuge the bacterial culture to pellet the cells.

-

Precipitation: Add cold ethanol (typically 2-3 volumes) to the cell-free supernatant and incubate at 4°C overnight to precipitate the EPS.

-

Collection: Centrifuge to collect the precipitated EPS.

-

Purification: The crude EPS can be further purified by dialysis to remove low molecular weight contaminants.

Acid Hydrolysis of Polysaccharides

To analyze the monosaccharide composition, the glycosidic bonds of the polysaccharide must be cleaved through acid hydrolysis.

-

Hydrolysis: Treat the purified polysaccharide (e.g., 5-10 mg) with 2 M trifluoroacetic acid (TFA) or 6 M hydrochloric acid (HCl).

-

Incubation: Heat the mixture at 100-110°C for 2-4 hours.

-

Acid Removal: Evaporate the acid under a stream of nitrogen or by lyophilization.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

A sensitive and specific method for the simultaneous determination of glucosamine and galactosamine involves pre-column derivatization followed by reversed-phase HPLC.[2][3][4]

-

Derivatization:

-

Dissolve the hydrolyzed sample in water.

-

To 0.2 mL of the sample, add 0.2 mL of borate buffer and 0.1 mL of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution.

-

Vortex and let the reaction proceed for 10 minutes at room temperature.

-

Add 0.2 mL of a derivatization termination solution (e.g., an amino acid solution like glycine) to quench the excess FMOC-Cl.

-

Filter the derivatized sample through a 0.45 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 265 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of derivatized galactosamine. The derivatization of galactosamine can produce two isomers (α and β anomers), which may appear as separate peaks. Quantification is typically based on the area of the major peak.[2][5]

-

Signaling Pathways Involving this compound

This compound and its derivatives have been shown to play a role in modulating bacterial signaling pathways, particularly those related to biofilm formation.

Inhibition of Autoinducer-2 (AI-2) Quorum Sensing

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analysis of this compound from a microbial source.

Conclusion

References

Beta-D-Galactosamine as a Monosaccharide Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-galactosamine (β-D-GalN), an amino sugar derivative of galactose, serves as a critical monosaccharide precursor in a multitude of biological processes. Its central role in the biosynthesis of glycoproteins and other glycoconjugates makes it a molecule of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of β-D-galactosamine, detailing its metabolic pathways, its utility in the chemoenzymatic synthesis of complex glycans, and its application as a tool to induce experimental hepatotoxicity for liver disease modeling. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a fundamental post-translational modification that profoundly influences a vast array of biological functions. At the heart of this intricate process are monosaccharide precursors, the fundamental building blocks from which complex glycan structures are assembled. This compound, and its N-acetylated form, N-acetyl-beta-D-galactosamine (GalNAc), are pivotal precursors for the synthesis of nucleotide sugars, which are the activated donors for glycosyltransferases.

The incorporation of GalNAc into glycans is particularly significant in the initiation of mucin-type O-glycosylation, a key modification of many cell surface and secreted proteins.[1] Dysregulation of O-glycosylation is implicated in numerous pathologies, including cancer and inflammatory diseases, highlighting the importance of understanding the metabolic pathways that supply the necessary precursors.

Furthermore, β-D-galactosamine has been widely utilized as a specific hepatotoxic agent in animal models.[2] Its ability to deplete uridine triphosphate (UTP) pools in hepatocytes leads to a cessation of RNA and protein synthesis, ultimately resulting in cell death. This model has been instrumental in studying the mechanisms of liver injury and in the preclinical evaluation of hepatoprotective drugs.

This guide will delve into the core aspects of β-D-galactosamine as a monosaccharide precursor, providing researchers and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in their studies.

Metabolic Pathways

The metabolic fate of β-D-galactosamine is primarily channeled through the UDP-GalNAc salvage pathway, which converts the free monosaccharide into the activated nucleotide sugar, UDP-N-acetylgalactosamine (UDP-GalNAc). This pathway is crucial for recycling and utilizing exogenous and endogenous sources of GalNAc.

UDP-GalNAc Salvage Pathway

The salvage pathway for UDP-GalNAc biosynthesis involves a series of enzymatic reactions that activate β-D-galactosamine (or its N-acetylated form) for use by glycosyltransferases.[3]

The key enzymatic steps are:

-

Phosphorylation: Galactosamine is first phosphorylated to galactosamine-1-phosphate by a galactokinase.

-

N-acetylation: Galactosamine-1-phosphate is then N-acetylated to form N-acetylgalactosamine-1-phosphate.

-

Uridylation: Finally, N-acetylgalactosamine-1-phosphate reacts with UTP to form UDP-GalNAc, a reaction catalyzed by UDP-GalNAc pyrophosphorylase.

The resulting UDP-GalNAc can then be utilized by various glycosyltransferases for the synthesis of glycoproteins and other glycoconjugates.

References

The Role of β-D-Galactosamine in Glycobiology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-galactosamine (β-D-GalN), an amino sugar analog of galactose, serves as a pivotal tool in glycobiology and biomedical research, primarily for its potent and specific hepatotoxicity. This technical guide provides an in-depth exploration of the molecular functions of β-D-GalN, detailing its mechanism of action, its impact on cellular glycosylation processes, and its application in establishing experimental models of liver injury. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical pathways affected by β-D-GalN, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic development.

Introduction

β-D-galactosamine is a hexosamine that plays a significant role in various biological processes and is a constituent of some glycoprotein hormones[1]. In glycobiology research, it is most notably utilized as an experimental toxin to induce liver injury in animal models that closely mimics the pathophysiology of viral hepatitis in humans[2]. Its hepatocyte-specific toxicity is not caused by the molecule itself but rather by its metabolites, which interfere with essential cellular processes[3]. This guide will dissect the core functions of β-D-galactosamine, focusing on its metabolic fate and the subsequent downstream effects on glycosylation and cellular signaling.

Mechanism of Action

The primary mechanism of β-D-galactosamine-induced hepatotoxicity lies in its ability to disrupt uridine triphosphate (UTP) pools within hepatocytes[4][5]. This disruption initiates a cascade of events leading to cellular damage and apoptosis.

UTP Trapping and Depletion

Upon entering hepatocytes, β-D-galactosamine is phosphorylated by galactokinase to form galactosamine-1-phosphate. This metabolite is then converted to UDP-galactosamine[1]. The accumulation of UDP-galactosamine and other UDP-amino sugars effectively "traps" uridine, leading to a significant depletion of the cellular UTP pool[1][6]. UTP is a critical substrate for the synthesis of RNA and is essential for the formation of UDP-sugars required for glycosylation reactions[1][6]. The depletion of UTP consequently leads to the inhibition of both RNA and protein synthesis[2].

The metabolic pathway leading to UTP depletion is illustrated below:

Inhibition of Glycosylation

The depletion of UTP and the accumulation of UDP-amino sugars directly impair protein glycosylation, a critical post-translational modification[3]. Specifically, β-D-galactosamine has been shown to:

-

Inhibit de novo N-glycosylation: This leads to the synthesis of glycoproteins with fewer carbohydrate side chains[3].

-

Interfere with oligosaccharide processing: This results in the formation of incompletely processed carbohydrate chains[3].

This inhibition of glycosylation primarily affects secreted proteins, while the secretion of non-glycosylated proteins like albumin remains largely unaffected[3]. The effects on glycosylation are hepatocyte-specific, as non-metabolizing cells do not exhibit these changes[3].

Signaling Pathways in β-D-Galactosamine-Induced Hepatotoxicity

The cellular stress induced by β-D-galactosamine, often potentiated by co-administration of lipopolysaccharide (LPS), activates several signaling pathways that culminate in inflammation and apoptosis.

TNF-α/p55 Receptor-Mediated Apoptosis

A key pathway in β-D-galactosamine/LPS-induced liver injury involves the activation of the tumor necrosis factor-alpha (TNF-α) signaling cascade. Secreted TNF-α binds to its p55 receptor (TNFR1) on hepatocytes, initiating a signaling cascade that leads to the activation of caspases and ultimately apoptosis[3][7].

NF-κB and Caspase Cascade Activation

The binding of TNF-α to its receptor can also activate the NF-κB signaling pathway, which typically promotes cell survival. However, in the context of β-D-galactosamine-induced UTP depletion and subsequent inhibition of transcription, the synthesis of anti-apoptotic proteins is blocked. This shifts the balance towards apoptosis, which is executed by a cascade of caspases, including initiator caspases (caspase-8, -9) and effector caspases (caspase-3)[8][9]. Endoplasmic reticulum (ER) stress induced by the disruption of glycosylation can also lead to the activation of caspase-12[10].

Quantitative Data on the Effects of β-D-Galactosamine

The following tables summarize quantitative data from various studies on the effects of β-D-galactosamine administration.

Table 1: Effect of β-D-Galactosamine on Hepatic UTP Levels in Rats

| Treatment Group | UTP Content (% of Control) | Reference |

| Young Rats (4 months) | 45% | [6] |

| Adult Rats (12 months) | 35% | [6] |

| Old Rats (24-26 months) | 11% | [6] |

Table 2: Effect of β-D-Galactosamine on Serum Enzyme Levels in Rats

| Parameter | Control | D-GalN (800 mg/kg, i.p.) | Reference |

| ALT (U/L) | 35 ± 5 | 2850 ± 450 | [11] |

| AST (U/L) | 80 ± 12 | 4500 ± 600 | [11] |

| ALP (U/L) | 150 ± 20 | 450 ± 50 | [11] |

Values are represented as mean ± SEM.

Table 3: Effect of β-D-Galactosamine on Inflammatory Markers in Mice (with LPS)

| Marker | Control | D-GalN (700 mg/kg) + LPS (10 µg/kg) | Reference |

| Serum TNF-α (pg/mL) | < 50 | > 10,000 | [5] |

| Hepatic Caspase-3 Activity (relative units) | 1.0 | 8.5 | [5] |

Experimental Protocols

Induction of Acute Liver Injury in Rats

This protocol describes the induction of acute liver failure in rats using D-galactosamine.

Materials:

-

D-(+)-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline solution

-

Wistar or Sprague-Dawley rats (male, 200-250 g)

-

Sterile syringes and needles

Procedure:

-

Preparation of D-Galactosamine Solution: Dissolve D-(+)-galactosamine hydrochloride in sterile 0.9% saline to a final concentration of 200 mg/mL[12]. Ensure complete dissolution.

-

Animal Handling and Dosing: Acclimatize rats for at least one week under standard laboratory conditions. Administer a single intraperitoneal (i.p.) injection of the D-galactosamine solution at a dose of 400-800 mg/kg body weight[11]. For a 400 mg/kg dose in a 250g rat, inject 0.5 mL of the 200 mg/mL solution.

-

Monitoring: Monitor the animals for signs of hepatotoxicity, which typically develop within 24-48 hours.

-

Sample Collection: At the desired time point, anesthetize the animals and collect blood via cardiac puncture for serum analysis. Euthanize the animals and perfuse the liver with ice-cold saline. Excise the liver for histopathological analysis, and snap-freeze portions in liquid nitrogen for biochemical and molecular analyses.

Analysis of Protein Glycosylation

This protocol provides a general workflow for analyzing changes in N-linked and O-linked glycosylation in liver tissue.

Materials:

-

Liver tissue homogenates

-

PNGase F (for N-glycan release)

-

Sodium borohydride (for O-glycan release via β-elimination)

-

Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)

Procedure:

-

Protein Extraction: Homogenize liver tissue in a suitable lysis buffer containing protease inhibitors.

-

N-glycan Release: Denature the protein extract and incubate with PNGase F to release N-linked glycans.

-

O-glycan Release: After N-glycan removal, subject the protein pellet to reductive β-elimination using sodium borohydride to release O-linked glycans.

-

Glycan Purification: Purify the released N- and O-glycans using solid-phase extraction cartridges.

-

Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry to identify and quantify changes in glycan structures.

Experimental and Logical Workflows

Workflow for Screening Hepatoprotective Compounds

The D-galactosamine-induced liver injury model is widely used to screen for potential hepatoprotective agents. A typical experimental workflow is outlined below.

Conclusion

This compound is an invaluable tool in glycobiology and hepatology research. Its well-characterized mechanism of action, centered on UTP depletion and subsequent inhibition of macromolecular synthesis and glycosylation, provides a robust and reproducible model for studying acute liver injury. Understanding the intricate signaling pathways activated by β-D-galactosamine, particularly the TNF-α-mediated apoptotic cascade, is crucial for the development of novel therapeutic strategies for liver diseases. This technical guide serves as a foundational resource for researchers aiming to utilize β-D-galactosamine in their studies, providing the necessary theoretical background, quantitative data, and practical protocols to advance our understanding of liver pathophysiology and explore new avenues for treatment.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Imaging Mass Spectrometry Reveals Alterations in N-Linked Glycosylation That Are Associated With Histopathological Changes in Nonalcoholic Steatohepatitis in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatoprotective screening methods | PPTX [slideshare.net]

- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of hepatoprotective drugs | PPTX [slideshare.net]

- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

An In-depth Technical Guide to beta-D-Galactosamine Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-galactosamine, an amino sugar analog of galactose, plays a dual role in biochemistry. It is a constituent of glycoproteins and also a well-established hepatotoxic agent used to model liver injury. Understanding its metabolic pathways is crucial for researchers in glycobiology, toxicology, and drug development. This guide provides a comprehensive overview of the core metabolic routes of this compound, the enzymes involved, and its impact on cellular signaling. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research in this area.

Core Metabolic Pathways of this compound

The primary metabolic pathway of this compound in the liver mirrors the Leloir pathway for galactose. This pathway involves a series of enzymatic reactions that convert galactosamine into UDP-derivatives. These derivatives can then be incorporated into glycoproteins or, at high concentrations, lead to cellular toxicity.

The key steps in the metabolism of this compound are:

-

Phosphorylation: this compound is first phosphorylated by galactokinase to form galactosamine-1-phosphate.[1]

-

Uridylation: Galactosamine-1-phosphate is then converted to UDP-galactosamine by galactose-1-phosphate uridyltransferase , using UDP-glucose as the UMP donor.[1]

-

Acetylation and further conversion: UDP-galactosamine can be N-acetylated to form UDP-N-acetylgalactosamine (UDP-GalNAc). This reaction is catalyzed by enzymes such as UDP-N-acetylglucosamine pyrophosphorylase , which can exhibit activity towards galactosamine derivatives.[2][3] UDP-GalNAc is a crucial precursor for the synthesis of glycoproteins and glycolipids.[4][5]

A secondary pathway involves the direct acetylation of galactosamine to N-acetylgalactosamine (GalNAc), which can then be phosphorylated by N-acetylgalactosamine kinase to form N-acetylgalactosamine-1-phosphate.[6] This intermediate is subsequently converted to UDP-N-acetylgalactosamine by UDP-N-acetylglucosamine pyrophosphorylase .

Figure 1: Core metabolic pathway of this compound.

Role in Glycoprotein Synthesis

Under physiological conditions, this compound and its derivatives are integral components of glycoproteins and glycolipids.[4][7] N-acetyl-D-galactosamine (GalNAc) is a key monosaccharide in both O-linked and N-linked glycans, which are crucial for cell signaling, immune responses, and protein folding.[5] The incorporation of UDP-N-acetylgalactosamine into polypeptide chains is initiated by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (pp-GalNAc-Ts).[8]

Mechanism of Hepatotoxicity

The hepatotoxic effects of high doses of D-galactosamine are primarily due to the depletion of uridine triphosphate (UTP) pools within hepatocytes.[1] The rapid conversion of galactosamine to UDP-galactosamine and UDP-N-acetylgalactosamine consumes UTP. This "uridine trap" leads to:

-

Inhibition of RNA and Protein Synthesis: Depletion of UTP inhibits RNA synthesis, which in turn halts protein synthesis.

-

Altered Glycoprotein Synthesis: The imbalance in nucleotide sugar pools disrupts the normal glycosylation of proteins, leading to the formation of aberrant glycoproteins.

-

Cellular Stress and Apoptosis: The overall disruption of cellular metabolism induces endoplasmic reticulum (ER) stress and activates signaling pathways leading to apoptosis.

Associated Signaling Pathways

D-galactosamine-induced liver injury is a well-established model for studying the inflammatory response in the liver. The cellular stress caused by UTP depletion and the accumulation of unfolded proteins triggers several signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In D-galactosamine-induced liver injury, the release of pro-inflammatory cytokines like TNF-α activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.

Figure 2: NF-κB signaling in D-galactosamine-induced liver injury.

MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are activated in response to various cellular stresses. In the context of D-galactosamine toxicity, all three major MAPK pathways are activated.[9] Activation of JNK and p38 is particularly associated with pro-inflammatory cytokine production and apoptosis, while ERK activation can have both pro- and anti-apoptotic roles depending on the cellular context.

Figure 3: MAPK signaling in D-galactosamine-induced liver injury.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism and its effects.

Table 1: Kinetic Parameters of Enzymes in Galactose and N-Acetylgalactosamine Metabolism

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Galactokinase | D-Galactose | 0.60 mM | 3.35 mmol/h/mg | Saccharomyces cerevisiae | [10] |

| Galactokinase | ATP | 0.15 mM | - | Saccharomyces cerevisiae | [10] |

| Galactokinase | D-Galactose | 0.078 mM | - | Paracoccus sp. | [11] |

| Galactose-1-Phosphate Uridyltransferase | Galactose-1-Phosphate | 0.38 mM | - | Human Erythrocytes | [2] |

| Galactose-1-Phosphate Uridyltransferase | UDP-Glucose | 0.071 mM | - | Human Erythrocytes | [2] |

| β-Galactosidase | o-nitrophenyl-β-D-galactopyranoside | 0.800 mM | 0.0864 A/min | Aspergillus oryzae | [12] |

| UDP-N-acetylglucosamine pyrophosphorylase | UTP | 0.8 mM | - | Candida albicans | [13] |

| UDP-N-acetylglucosamine pyrophosphorylase | N-acetylglucosamine-1-phosphate | 2.1 mM | - | Candida albicans | [13] |

Table 2: Effects of D-Galactosamine on Cellular Metabolites and Liver Function

| Parameter | Condition | Change | Model System | Reference |

| UTP | D-Galactosamine administration | < 5% of control | Pig Liver | [14] |

| UDP-Glucose | D-Galactosamine administration | ~40% of control | Pig Liver | [14] |

| UDP-Galactose | D-Galactosamine administration | 10-fold increase | Pig Liver | [14] |

| Galactose-1-Phosphate | D-Galactosamine administration | 5 to 10-fold increase | Pig Liver | [14] |

| Serum ALT | D-Galactosamine/LPS | Significantly increased | Mice | [4] |

| Serum AST | D-Galactosamine/LPS | Significantly increased | Mice | [4] |

Experimental Protocols

Isolation and Culture of Primary Hepatocytes

A common method for studying this compound metabolism is through the use of primary hepatocytes.

-

Procedure: The liver is perfused in situ with a collagenase-based enzyme solution to digest the extracellular matrix. The resulting cell suspension is filtered and purified by centrifugation to isolate the hepatocytes. The purified hepatocytes are then plated on collagen-coated culture dishes.

-

Detailed protocols for isolating hepatocytes from mice and rats are available in the literature.[15][16]

Assay for Galactokinase Activity

This is a coupled spectrophotometric assay.

-

Principle: The phosphorylation of galactosamine by galactokinase produces galactosamine-1-phosphate and ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reagents:

-

Potassium phosphate buffer

-

D-galactosamine solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

Potassium chloride

-

Magnesium chloride

-

NADH

-

Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix

-

Cell or tissue lysate

-

-

Procedure:

-

Prepare a reaction cocktail containing buffer, ATP, PEP, KCl, MgCl2, and NADH.

-

Add the PK/LDH enzyme mix.

-

Equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the D-galactosamine substrate solution and the cell/tissue lysate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the galactokinase activity.

-

A detailed protocol for a similar galactokinase assay can be adapted for use with galactosamine.[17]

Assay for Galactose-1-Phosphate Uridyltransferase (GALT) Activity

This assay can be performed using HPLC or LC-MS/MS.

-

Principle (LC-MS/MS): Stable isotope-labeled galactose-1-phosphate is used as a substrate. The GALT in the sample converts it to isotope-labeled UDP-galactose, which is then quantified by LC-MS/MS.

-

Reagents:

-

Glycine buffer

-

UDP-glucose

-

[13C6]-Galactose-1-Phosphate (stable isotope-labeled substrate)

-

Cell or tissue hemolysate

-

-

Procedure:

-

Incubate the hemolysate with the reaction mixture containing buffer, UDP-glucose, and [13C6]-Galactose-1-Phosphate at 37°C.

-

Stop the reaction by boiling.

-

Analyze the formation of [13C6]-UDP-galactose by LC-MS/MS.

-

Detailed protocols for GALT activity assays are available and can be adapted.[2][7]

Quantification of UTP Levels by HPLC

-

Principle: Cellular nucleotides are extracted and separated by high-performance liquid chromatography (HPLC) with UV detection.

-

Procedure:

-

Homogenize liver tissue or cell pellets in an extraction buffer (e.g., trichloroacetic acid).

-

Centrifuge to remove protein precipitates.

-

Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18).

-

Separate the nucleotides using an appropriate mobile phase gradient.

-

Detect UTP by its absorbance at approximately 262 nm.

-

Quantify by comparing the peak area to that of a known standard.

-

Detailed methods for nucleotide extraction and HPLC analysis have been described.[18][19]

Implications for Drug Development

-

Liver Injury Models: D-galactosamine, often in combination with lipopolysaccharide (LPS), is a widely used and reproducible model for inducing acute liver failure in preclinical studies. This model is valuable for testing the efficacy of hepatoprotective drugs.

-

Targeting Glycosylation: As a component of glycoproteins, understanding the metabolism of galactosamine and its derivatives is important for the development of therapies that target glycosylation pathways, which are often altered in diseases such as cancer.

-

Drug-Induced Liver Injury (DILI): The mechanisms of D-galactosamine toxicity provide insights into the potential for other drugs to cause liver injury through interference with nucleotide metabolism or protein synthesis.

Conclusion

The metabolic pathways of this compound are of significant interest due to its roles in both normal physiological processes and in the pathogenesis of liver injury. A thorough understanding of the enzymes, intermediates, and resulting signaling cascades is essential for researchers in diverse fields. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting studies on this compound metabolism and its biological consequences. Further research is warranted to fully elucidate the kinetic parameters of the involved enzymes with their specific galactosamine substrates and to explore the full spectrum of its physiological functions.

References

- 1. Galactosamine - Wikipedia [en.wikipedia.org]

- 2. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. biologyonline.com [biologyonline.com]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pjlss.edu.pk [pjlss.edu.pk]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Kinetics of ethanol inhibition of galactose elimination in perfused pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of β-D-Galactosamine in Glycoprotein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-D-galactosamine is a synthetic amino sugar that serves as a potent inhibitor of glycoprotein synthesis, primarily through its metabolic effects in hepatocytes. Its administration leads to the depletion of uridine triphosphate (UTP), a critical precursor for the synthesis of UDP-sugars, which are the donor substrates for glycosyltransferases. This UTP trapping mechanism results in a cascade of effects, including the inhibition of protein and glycoprotein secretion, altered glycosylation patterns, and ultimately, cell injury, making it a widely used compound for inducing experimental liver failure. This technical guide provides a comprehensive overview of the mechanisms of action of β-D-galactosamine, detailed experimental protocols for its use, and a summary of its quantitative effects on glycoprotein synthesis.

Mechanism of Action: UTP Trapping and Beyond

The primary mechanism by which β-D-galactosamine disrupts glycoprotein synthesis is through the "UTP trapping" hypothesis. Once inside the cell, particularly hepatocytes, β-D-galactosamine is phosphorylated by galactokinase to form galactosamine-1-phosphate. This intermediate then reacts with UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase, forming UDP-galactosamine and pyrophosphate. The accumulation of UDP-galactosamine effectively sequesters UTP, leading to a significant depletion of the cellular UTP pool.[1][2][3]

This UTP deficiency has several downstream consequences for glycoprotein synthesis:

-

Inhibition of Glycosylation: UTP is a necessary precursor for the synthesis of all UDP-sugars, including UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine, which are the donor substrates for glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. A lack of these substrates halts the elongation of glycan chains on newly synthesized proteins.

-

Inhibition of Protein Synthesis: UTP is also essential for RNA synthesis. Its depletion leads to a general inhibition of protein synthesis, reducing the availability of polypeptide chains for glycosylation.[1][2]

-

Incorporation of UDP-Galactosamine: The accumulated UDP-galactosamine can itself be used as a substrate by some galactosyltransferases, leading to the incorporation of the non-acetylated galactosamine into glycoproteins.[1][2] However, this process is generally inefficient.

The combined effects of impaired glycosylation and reduced protein synthesis lead to the accumulation of misfolded and incompletely processed glycoproteins in the endoplasmic reticulum and Golgi, triggering cellular stress responses and, in severe cases, apoptosis.

Signaling Pathways Affected by β-D-Galactosamine

The cellular stress induced by β-D-galactosamine activates several signaling pathways, particularly in the context of liver injury. Key pathways implicated include:

-

NF-κB Signaling: D-galactosamine-induced liver injury is associated with the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling cascade is also activated in response to the cellular stress caused by D-galactosamine, contributing to the inflammatory response and apoptosis.[4]

-

Apoptosis Pathways: D-galactosamine, often in combination with lipopolysaccharide (LPS), induces apoptosis in hepatocytes through the activation of death receptor pathways (e.g., TNF-α, Fas/FasL) and the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[4][5]

Quantitative Data on the Effects of β-D-Galactosamine

The following tables summarize the quantitative effects of β-D-galactosamine on various parameters related to glycoprotein synthesis and liver function, as reported in the scientific literature.

Table 1: Effects of β-D-Galactosamine on Cellular Nucleotide and Sugar Pools

| Parameter | Organism/Cell Type | Treatment | Change from Control | Reference |

| UTP Content | Rat Liver | D-Galactosamine (375 mg/kg) | Decreased by 89% in old rats, 65% in adult rats, and 55% in young rats after 2 hours | [3] |

| UDP-Sugars | Rat Liver | D-Galactosamine (375 mg/kg) | Increased by 305% in old rats, 175% in adult rats, and 189% in young rats after 2 hours | [3] |

Table 2: Effects of β-D-Galactosamine on Glycosyltransferase Activity and Glycoprotein Secretion

| Parameter | Organism/Cell Type | Treatment | Change from Control | Reference |

| Galactose Transfer to Endogenous Acceptor | Rat Liver Golgi Apparatus | D-Galactosamine (375 mg/kg) | Decreased to 60% of control | [1][2] |

| Secretion Time of Galactose-containing Glycoproteins | Rat Liver | D-Galactosamine | Lengthened from 6 to 9 minutes | [1][2] |

| Secretion Time of Fucose-containing Glycoproteins | Rat Liver | D-Galactosamine | Lengthened from 8 to 13 minutes | [1][2] |

| Albumin Content in Golgi-rich Fraction | Rat Liver | D-Galactosamine (375 mg/kg) | Diminished to 55% of control after 6 hours | [1][2] |

Table 3: Biochemical Markers of D-Galactosamine-Induced Liver Injury in Rats

| Parameter | Treatment | Change from Control | Reference |

| Serum Alanine Aminotransferase (ALT) | D-Galactosamine (1.1 g/kg) | Significant increase (p<0.001) after 48 hours | [6] |

| Serum Aspartate Aminotransferase (AST) | D-Galactosamine (1.1 g/kg) | Significant increase (p<0.0001) after 48 hours | [6] |

| Serum Bilirubin | D-Galactosamine (1.1 g/kg) | Significant increase (p<0.004) after 48 hours | [6] |

| Serum Albumin | D-Galactosamine (1.1 g/kg) | Significant decrease (p<0.001) after 48 hours | [6] |

Experimental Protocols

D-Galactosamine-Induced Acute Liver Injury in Rats

This protocol describes a commonly used model to study acute liver failure.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

D-galactosamine hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Acclimatize rats for at least one week with free access to food and water.

-

Prepare a sterile solution of D-galactosamine in 0.9% saline. A typical concentration is 200 mg/mL.[6]

-

Administer D-galactosamine via intraperitoneal (i.p.) injection. Common doses range from 400 mg/kg to 1.1 g/kg.[6][7] For a model that closely resembles acute liver failure, a combination of D-galactosamine (e.g., 400 mg/kg) and lipopolysaccharide (LPS; e.g., 10 µg/kg) is often used.[7]

-

The control group should receive an equivalent volume of sterile 0.9% saline via i.p. injection.

-

Monitor the animals for signs of distress.

-

At desired time points (e.g., 6, 24, or 48 hours post-injection), euthanize the animals and collect blood and liver tissue for analysis.[6][7]

Isolation of Golgi Apparatus from Rat Liver

This protocol allows for the enrichment of Golgi membranes for subsequent biochemical assays.

Materials:

-

Rat liver

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4)

-

Sucrose solutions of varying concentrations (e.g., 1.3 M, 1.15 M, 0.86 M, 0.5 M, 0.25 M)

-

Dounce homogenizer

-

Ultracentrifuge with a swinging-bucket rotor

Procedure:

-

Perfuse the rat liver with ice-cold saline to remove blood.

-

Mince the liver and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Carefully layer the supernatant onto a discontinuous sucrose gradient. A typical gradient might consist of layers of 1.3 M, 1.15 M, 0.86 M, and 0.5 M sucrose.

-

Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.

-

The Golgi fraction will appear as a band at the interface of two of the sucrose layers (e.g., 0.5 M/0.86 M interface).

-

Carefully collect the Golgi fraction using a Pasteur pipette.

-

Dilute the collected fraction with homogenization buffer and pellet the Golgi membranes by another round of ultracentrifugation.

-

Resuspend the pellet in a suitable buffer for downstream applications.

Note: For a more detailed protocol, refer to Morré et al. (1972) and other established methods for Golgi isolation.[2][8][9]

Assay for UDP-galactose:N-acetylglucosamine Galactosyltransferase Activity

This assay measures the activity of a key enzyme in glycoprotein synthesis.

Materials:

-

Isolated Golgi fraction or cell lysate

-

Assay buffer (e.g., 100 mM MES buffer, pH 6.5)

-

UDP-[³H]galactose (radiolabeled donor substrate)

-

N-acetylglucosamine (acceptor substrate)

-

20 mM MnCl₂ (cofactor)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, MnCl₂, N-acetylglucosamine, and the enzyme source (Golgi fraction or lysate).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDP-[³H]galactose.

-